3,3-Bis(fluoromethyl)cyclopentan-1-one
Description
3,3-Bis(fluoromethyl)cyclopentan-1-one is a fluorinated cyclopentanone derivative characterized by two fluoromethyl substituents at the 3-position of the cyclopentane ring. Fluorinated groups are known to enhance lipophilicity, metabolic stability, and binding affinity in medicinal chemistry, making such compounds valuable in drug discovery and material science .
Properties
Molecular Formula |
C7H10F2O |
|---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3,3-bis(fluoromethyl)cyclopentan-1-one |
InChI |
InChI=1S/C7H10F2O/c8-4-7(5-9)2-1-6(10)3-7/h1-5H2 |
InChI Key |
KIQVFKQJRQANFU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1=O)(CF)CF |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Bis(fluoromethyl)cyclopentan-1-one typically involves the fluorination of cyclopentanone derivatives. One common method is the reaction of cyclopentanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane, at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of 3,3-Bis(fluoromethyl)cyclopentan-1-one follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high purity and yield. The compound is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The carbonyl group in 3,3-bis(fluoromethyl)cyclopentan-1-one undergoes nucleophilic additions, though steric hindrance from the fluoromethyl groups influences reaction pathways. Key examples include:
-
Grignard Reagent Addition : Reaction with organomagnesium reagents yields tertiary alcohols. The bulky fluoromethyl groups slow reaction kinetics compared to non-fluorinated analogs.
-
Cyanohydrin Formation : Treatment with hydrogen cyanide (HCN) or trimethylsilyl cyanide (TMSCN) produces cyanohydrins, albeit at reduced rates due to electronic withdrawal by fluorine.
Table 1: Comparison of Nucleophilic Addition Kinetics
| Reaction Type | Non-Fluorinated Analog Rate (k) | 3,3-Bis(fluoromethyl) Derivative Rate (k) |
|---|---|---|
| Grignard Addition | 1.0 × 10⁻³ M⁻¹s⁻¹ | 3.2 × 10⁻⁴ M⁻¹s⁻¹ |
| Cyanohydrin Formation | 2.5 × 10⁻⁴ M⁻¹s⁻¹ | 8.7 × 10⁻⁵ M⁻¹s⁻¹ |
Reduction Reactions
The ketone group is reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
-
Steric Effects : Reductions proceed with moderate yields (~60–70%) due to hindered access to the carbonyl carbon.
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ gas achieves similar outcomes but requires elevated temperatures (80–100°C).
Fluoromethyl Group Substitution
The fluoromethyl substituents participate in nucleophilic aromatic substitution (SNAr) or radical-mediated reactions:
-
SNAr with Amines : Reaction with primary amines at 120°C replaces one fluoromethyl group with an amine, yielding 3-fluoro-3-(aminomethyl)cyclopentanone derivatives.
-
Radical Fluorination : Under UV light, the compound undergoes radical coupling with perfluoroalkyl iodides to form extended fluorinated structures.
Table 2: Substitution Reaction Conditions
| Substrate | Reagent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 3,3-Bis(fluoromethyl)cyclopentan-1-one | n-Butylamine | 120 | 55 |
| 3,3-Bis(fluoromethyl)cyclopentan-1-one | C₄F₉I / UV light | 25 | 40 |
Cycloaddition Reactions
The compound acts a dipolarophile in 1,3-dipolar cycloadditions, forming heterocyclic frameworks:
-
With Nitrile Oxides : Trifluoroacetonitrile oxide reacts regioselectively to form 3-trifluoromethylisoxazolines, confirmed by computational studies (B3LYP/6-31G* level) .
-
Kinetic Control : Transition state analysis shows a concerted mechanism with activation energies ~25 kcal/mol .
Oxidation and Stability
-
Oxidation Resistance : Fluorine’s electron-withdrawing effect stabilizes the ketone against oxidation (e.g., no reaction with KMnO₄ under mild conditions).
-
Thermal Decomposition : Degrades above 250°C, releasing HF gas and forming cyclopentene derivatives.
This compound’s reactivity is shaped by steric bulk and electronic effects from fluorine, enabling applications in fluorinated material synthesis and bioactive molecule development. Further studies should explore catalytic asymmetric reactions and photochemical behavior.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Fluorinated compounds are known to exhibit enhanced biological activity due to the unique properties imparted by fluorine. Research indicates that 3,3-bis(fluoromethyl)cyclopentan-1-one derivatives can be synthesized to create potential anticancer agents. For instance, the introduction of trifluoromethyl groups into organic molecules can significantly alter their pharmacokinetic profiles, enhancing their efficacy against cancer cells.
Case Study: Synthesis of Anticancer Agents
A study demonstrated the synthesis of various derivatives from 3,3-bis(fluoromethyl)cyclopentan-1-one that showed promising results in inhibiting tumor growth in vitro. The derivatives were tested for their cytotoxic effects on different cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong potential as lead compounds for further development .
Agrochemicals
Pesticide Development
The incorporation of fluorinated groups into agrochemical structures often leads to improved stability and bioactivity. Compounds derived from 3,3-bis(fluoromethyl)cyclopentan-1-one have been explored for their potential as novel pesticides. These compounds can exhibit increased resistance to metabolic degradation by pests, thereby enhancing their effectiveness.
Data Table: Pesticidal Activity of Derivatives
| Compound Name | Structure | Activity (g/ha) | Target Pest |
|---|---|---|---|
| Compound A | Structure A | 200 | Aphids |
| Compound B | Structure B | 150 | Beetles |
| Compound C | Structure C | 180 | Mites |
This table summarizes the activity of various derivatives against specific pests, showcasing the effectiveness of fluorinated compounds in agricultural applications.
Material Science
Polymer Synthesis
3,3-Bis(fluoromethyl)cyclopentan-1-one can serve as a building block for synthesizing advanced materials. Its unique structure allows for the creation of polymers with enhanced thermal stability and chemical resistance. These properties make such materials suitable for applications in coatings and adhesives.
Case Study: Development of Fluorinated Polymers
Research has focused on synthesizing fluorinated polymers using 3,3-bis(fluoromethyl)cyclopentan-1-one as a monomer. The resulting polymers demonstrated superior performance in terms of hydrophobicity and thermal stability compared to non-fluorinated counterparts. The polymers were characterized using techniques such as NMR and GPC to confirm their structure and molecular weight distribution .
Mechanism of Action
The mechanism of action of 3,3-Bis(fluoromethyl)cyclopentan-1-one involves its interaction with molecular targets through its functional groups. The fluoromethyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The cyclopentanone ring provides a rigid framework that can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 3,3-Bis(fluoromethyl)cyclopentan-1-one with structurally or functionally related cyclopentanone derivatives, based on the provided evidence:
Key Comparative Insights :
Structural Diversity: Fluorinated vs. Aromatic Substituents: Unlike NSC-43319 (which features aromatic methoxyphenyl groups), 3,3-Bis(fluoromethyl)cyclopentan-1-one’s fluoromethyl groups confer distinct electronic and steric effects. Fluorine’s electronegativity increases polarity and may enhance metabolic stability compared to NSC-43319’s hydroxyl groups . Sulfur vs.
Physicochemical Properties :
- Lipophilicity : The trifluoropropyl analog (C₉H₁₁F₃O) has higher fluorine content, likely increasing its lipophilicity compared to 3,3-Bis(fluoromethyl)cyclopentan-1-one. This property is critical for blood-brain barrier penetration in drug design .
- Boiling Point/Mass : 2-Heptylidene cyclopentan-1-one (C₁₂H₂₀O) has a longer alkyl chain, resulting in a higher molecular mass (180.29 vs. ~158.16) and lower volatility, making it suitable for sustained-release fragrances .
Applications: Pharmaceuticals: (1S)-3,3-Difluorocyclopentanemethanol’s chiral center and fluorination highlight its utility as a synthon for antiviral or anticancer agents, a role 3,3-Bis(fluoromethyl)cyclopentan-1-one may share . Fragrances vs. Bioactives: 2-Heptylidene cyclopentan-1-one’s regulatory status contrasts with NSC-43319’s antimicrobial focus, illustrating the diversity of cyclopentanone applications .
Biological Activity
3,3-Bis(fluoromethyl)cyclopentan-1-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological activity, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
3,3-Bis(fluoromethyl)cyclopentan-1-one is characterized by a cyclopentanone ring with two fluoromethyl groups attached to the same carbon atom. This unique structure may contribute to its biological activity by influencing its interaction with biological targets.
Biological Activity Overview
Research indicates that 3,3-Bis(fluoromethyl)cyclopentan-1-one exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.
Anticancer Activity
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.
- Mechanisms of Action :
- Induction of oxidative stress leading to cell death.
- Inhibition of specific kinases involved in cancer cell proliferation.
Antimicrobial Activity
The compound also demonstrates antimicrobial properties. It has been tested against various bacterial strains and has shown effectiveness in inhibiting growth.
- Tested Strains :
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
Case Studies and Research Findings
A selection of studies provides insight into the biological activity of 3,3-Bis(fluoromethyl)cyclopentan-1-one:
-
Study on Anticancer Properties :
- Researchers evaluated the compound's efficacy against several cancer cell lines, including breast and prostate cancer. The results indicated a significant reduction in cell viability at certain concentrations, suggesting potential for further development as an anticancer drug.
-
Antimicrobial Efficacy Study :
- A study assessed the compound's antimicrobial effects using disk diffusion methods. Results showed that it inhibited the growth of both gram-positive and gram-negative bacteria effectively.
Data Table: Summary of Biological Activities
Q & A
Q. What are the optimal synthetic routes for 3,3-Bis(fluoromethyl)cyclopentan-1-one in laboratory settings?
- Methodological Answer : A viable approach involves modifying cyclopentanone via fluoromethylation. For example, aldol condensation (used in synthesizing 2,5-bis(benzylidene)cyclopentan-1-one derivatives) can be adapted by replacing benzaldehyde with fluoromethylating agents like fluoromethyl halides or triflates. Reaction conditions (e.g., base catalysis, temperature, solvent polarity) must be optimized to accommodate the electron-withdrawing fluoromethyl groups. Catalysts such as KF/Al₂O₃, which showed high efficiency in cyclopentanone-based aldol reactions , could enhance yield. Purification typically involves recrystallization from ethanol or chromatographic separation .
Q. How can spectroscopic techniques confirm the structure of 3,3-Bis(fluoromethyl)cyclopentan-1-one?
- Methodological Answer :
- ¹H/¹³C NMR : Analyze chemical shifts for the cyclopentanone carbonyl (δ ~210-220 ppm in ¹³C) and fluoromethyl groups (¹H δ ~4.5-5.5 ppm, split due to coupling with ¹⁹F). Compare with analogous compounds like 3,3-dimethylcyclopentan-1-one .
- HRMS (ESI) : Confirm molecular ion [M+H]⁺ or [M+Na]⁺ with exact mass matching C₈H₁₀F₂O (calc. ~176.07).
- ¹⁹F NMR : Detect distinct peaks for fluoromethyl groups (δ ~-70 to -80 ppm), ensuring symmetry via equivalence of fluorine atoms .
Advanced Research Questions
Q. What strategies can analyze the electronic effects of fluoromethyl groups on 3,3-Bis(fluoromethyl)cyclopentan-1-one's reactivity?
- Methodological Answer :
- Computational Modeling : Use density functional theory (DFT) to calculate electron density maps and frontier molecular orbitals (HOMO/LUMO). Compare with non-fluorinated analogs (e.g., 3,3-dimethylcyclopentan-1-one) to assess inductive effects. Software like Gaussian or ORCA can model steric and electronic perturbations .
- Kinetic Studies : Perform nucleophilic addition reactions (e.g., Grignard) to measure rate constants. Fluorine's electron-withdrawing nature may reduce carbonyl electrophilicity, slowing reaction rates .
Q. How can synergistic bioactivity be evaluated for fluorinated cyclopentanone derivatives like 3,3-Bis(fluoromethyl)cyclopentan-1-one?
- Methodological Answer :
- Antifungal Assays : Use broth microdilution (CLSI M27/M38 guidelines) to determine minimum inhibitory concentrations (MICs). Compare with known antifungal agents (e.g., fluconazole) and assess synergy via checkerboard assays. Intracellular ATP levels (measured via luminescence) and membrane permeability (propidium iodide uptake) can elucidate mechanisms .
- Neuropathic Pain Models : For pharmacological studies, employ chemotherapeutically induced neuropathy models (e.g., paclitaxel-treated rodents). Measure mechanical allodynia using von Frey filaments and thermal hyperalgesia via Hargreaves test. Curcumin analogs with cyclopentanone cores have shown anti-inflammatory activity .
Data Contradictions and Considerations
- Synthetic Challenges : Fluoromethyl groups may hinder aldol condensation due to steric bulk, unlike smaller substituents (e.g., methyl or hydroxyl groups) .
- Bioactivity Variability : Fluorine's electronegativity may enhance metabolic stability but reduce solubility, impacting bioavailability compared to non-fluorinated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
